

A Comprehensive Technical Guide to (5-bromo-4-formyl-2-methoxyphenyl) acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Acetoxy-2-bromo-5-methoxybenzaldehyde
Cat. No.:	B042376

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound (5-bromo-4-formyl-2-methoxyphenyl) acetate, also known by its synonym **4-acetoxy-2-bromo-5-methoxybenzaldehyde**. This document covers its chemical identity, physicochemical properties, synthesis, and spectral data, presented in a format tailored for professionals in research and development.

Chemical Identity and Properties

(5-bromo-4-formyl-2-methoxyphenyl) acetate is an aromatic organic compound with the chemical formula $C_{10}H_9BrO_4$.^{[1][2]} Its structure features a substituted benzene ring containing a bromo, a formyl (aldehyde), a methoxy, and an acetate group. This combination of functional groups makes it a potentially valuable intermediate in the synthesis of more complex molecules in fields such as medicinal chemistry and materials science.

Table 1: Physicochemical Properties of (5-bromo-4-formyl-2-methoxyphenyl) acetate

Property	Value	Source
IUPAC Name	(5-bromo-4-formyl-2-methoxyphenyl) acetate	[3]
Synonym	4-Acetoxy-2-bromo-5-methoxybenzaldehyde	[3] [4]
CAS Number	52783-83-2	[4]
Molecular Formula	C ₁₀ H ₉ BrO ₄	[1] [2]
Molecular Weight	273.08 g/mol	[3]
Appearance	Solid	[2]

Synthesis

The synthesis of (5-bromo-4-formyl-2-methoxyphenyl) acetate can be achieved through a two-step process starting from veratraldehyde. The first step involves the bromination and selective demethylation of veratraldehyde to yield 2-bromo-5-hydroxy-4-methoxybenzaldehyde.[\[5\]](#) The subsequent and final step is the acetylation of the hydroxyl group of this intermediate.

A general and effective method for the O-acetylation of phenols is the use of acetic anhydride in the presence of a base, such as pyridine.[\[1\]](#) This reaction proceeds by the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acetic anhydride, leading to the formation of the acetate ester.

Experimental Protocol: Acetylation of 2-bromo-5-hydroxy-4-methoxybenzaldehyde

This protocol describes a general procedure for the acetylation of a phenolic compound, which can be adapted for the synthesis of (5-bromo-4-formyl-2-methoxyphenyl) acetate.

Materials:

- 2-bromo-5-hydroxy-4-methoxybenzaldehyde
- Acetic anhydride (Ac₂O)

- Dry pyridine
- Dry dichloromethane (CH_2Cl_2) or ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 equivalent) in dry pyridine (2–10 mL per mmol of substrate).
- Cool the solution to 0°C in an ice bath.
- Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the careful addition of dry methanol.
- Remove the solvents by co-evaporation with toluene under reduced pressure.
- Dilute the residue with dichloromethane or ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography to obtain (5-bromo-4-formyl-2-methoxyphenyl) acetate.[1]

Spectroscopic Data

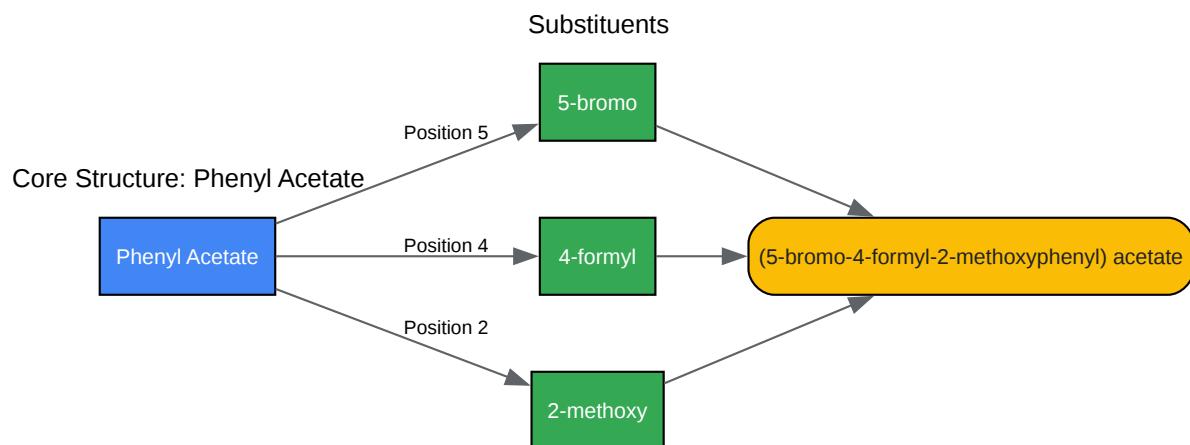
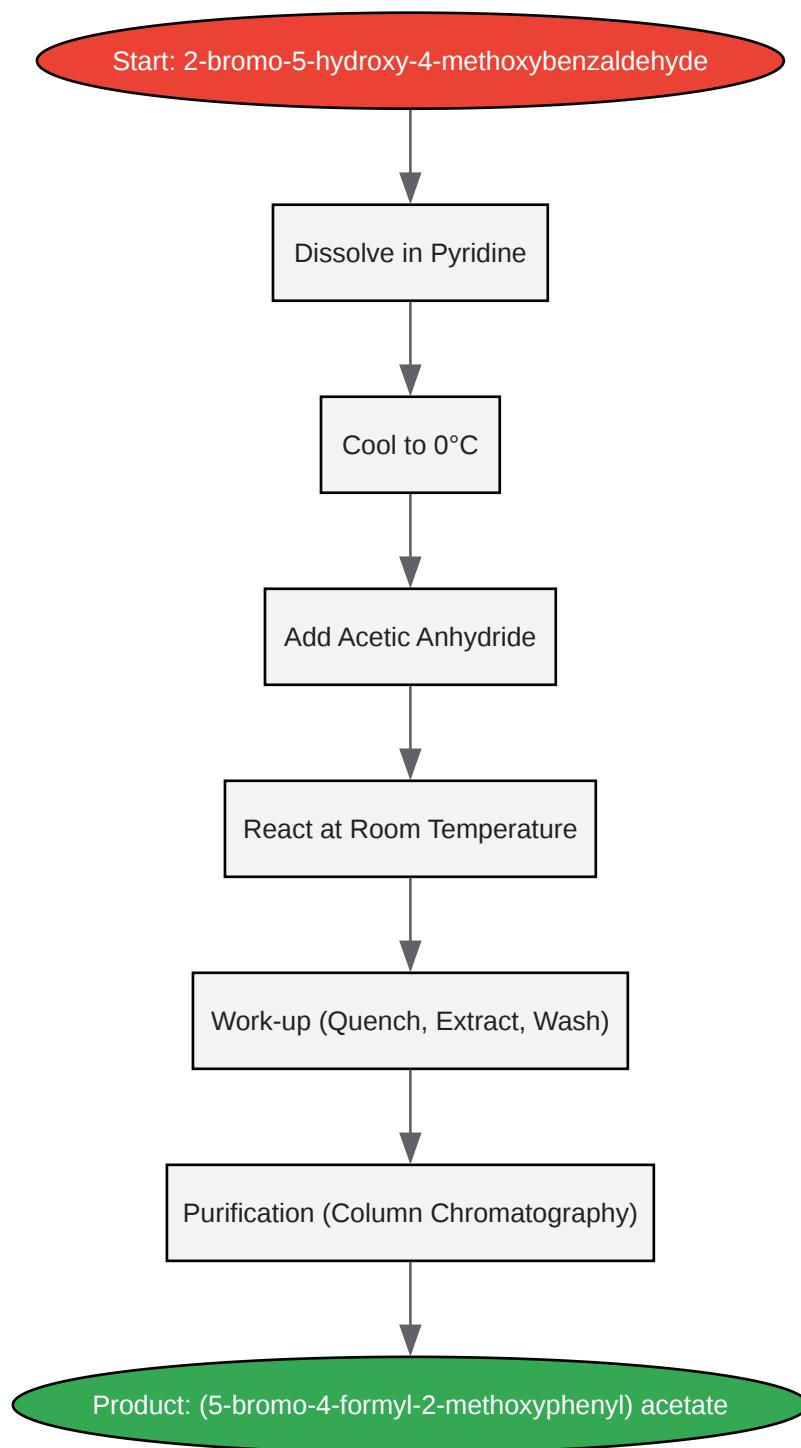

The structural confirmation of (5-bromo-4-formyl-2-methoxyphenyl) acetate is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific peak assignments require experimental data, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectroscopic Data for (5-bromo-4-formyl-2-methoxyphenyl) acetate

Technique	Data Type	Predicted Values
¹ H NMR	Chemical Shift (δ)	Aldehyde proton (~9.8-10.0 ppm, singlet), Aromatic protons (2H, distinct singlets or doublets), Methoxy protons (~3.9 ppm, singlet), Acetate methyl protons (~2.3 ppm, singlet)
¹³ C NMR	Chemical Shift (δ)	Aldehyde carbonyl (~190 ppm), Ester carbonyl (~168 ppm), Aromatic carbons (multiple peaks in the 110-160 ppm region), Methoxy carbon (~56 ppm), Acetate methyl carbon (~21 ppm)
IR	Wavenumber (cm^{-1})	C=O stretch (aldehyde) ~1700 cm^{-1} , C=O stretch (ester) ~1760 cm^{-1} , C-O stretch (ester and ether) ~1200-1300 cm^{-1} , Aromatic C=C stretches ~1450-1600 cm^{-1}
Mass Spec.	m/z	Molecular ion peak $[\text{M}]^+$ at ~272 and $[\text{M}+2]^+$ at ~274 (due to bromine isotopes). Key fragments from loss of acetyl group and subsequent decarbonylation.


Visualizations

To further elucidate the chemical information, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Logical relationship of IUPAC nomenclature for the target compound.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. 4-Acetoxy-2-bromo-5-methoxybenzaldehyde | C10H9BrO4 | CID 262348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (5-bromo-4-formyl-2-methoxyphenyl) acetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042376#iupac-name-of-5-bromo-4-formyl-2-methoxyphenyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com